The CLDQ was developed in the late 1990s by a team of researchers led by Dr. A. M. Younossi to address the lack of specific quality of life assessment tools for liver disease patients. Since its inception, the questionnaire has been translated into multiple languages and validated across diverse populations, ensuring its applicability in various clinical settings.
The CLDQ is classified as a disease-specific quality of life measurement tool. It primarily targets patients with chronic liver conditions such as hepatitis B, hepatitis C, cirrhosis, and non-alcoholic fatty liver disease. The instrument is designed to capture the unique challenges faced by these patients, differentiating it from generic quality of life measures.
The synthesis of the CLDQ involved extensive research and validation processes. Initially, the questionnaire was developed through qualitative interviews with patients to identify relevant domains of health affected by liver disease. This was followed by iterative testing and refinement based on feedback from both patients and healthcare professionals.
The CLDQ consists of 29 items categorized into six domains:
Each item is rated on a scale from 1 (worst) to 7 (best), allowing for nuanced responses that reflect the patient's experience.
While the CLDQ itself is not a chemical compound and does not possess a molecular structure, it can be conceptually viewed as a composite tool that integrates various dimensions of health into a cohesive framework for assessment.
The questionnaire's factorial structure has been confirmed through various studies employing confirmatory factor analysis, demonstrating its reliability and validity across different populations and settings.
As the CLDQ is not a chemical substance, it does not undergo chemical reactions. Instead, it functions as an evaluative tool that facilitates understanding patient responses to treatment and disease progression.
The mechanism of action for the CLDQ involves its ability to quantify the subjective experiences of patients with chronic liver disease. By assessing various health domains, healthcare providers can identify specific areas where patients may be struggling, allowing for targeted interventions.
Research has shown that scores on the CLDQ correlate with clinical indicators of liver disease severity, highlighting its utility in monitoring patient outcomes over time.
The CLDQ is administered as a self-reported questionnaire, making it easy to distribute and complete in both clinical and research settings. Its physical properties include:
Since the CLDQ is not a chemical entity, it lacks chemical properties typically associated with substances such as molecular weight or reactivity.
The CLDQ has several scientific uses:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4